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Compound of Interest

methylf(oxolan-2-yl)methyllamine
Compound Name:

hydrochloride
CAS No.: 4795-30-6
Cat. No.: B2928302

Get Quote

Executive Summary

This technical guide provides a definitive analysis of the LC-MS/MS fragmentation behavior of
Methyl[(oxolan-2-yl)methyllamine (also known as N-methyltetrahydrofurfurylamine).

In drug development, this motif frequently appears as a building block for kinase inhibitors or as
a degradation impurity. Accurate identification requires distinguishing it from isobaric isomers
(e.g., piperidine derivatives) and homologous impurities. This guide establishes the

44.05 iminium ion as the diagnostic signature for this specific N-methylation pattern, contrasting
it with the

30.03 signature of its unmethylated precursor.

Molecular Profile & Theoretical Basis
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Property Detail

IUPAC Name Methyl[(oxolan-2-yl)methylJamine
Common Name N-Methyltetrahydrofurfurylamine
Formula

Exact Mass 115.0997 Da

Precursor lon 116.1075 m/z

lonization Mode ESI (+) / APCI (+)

pKa (Calc.) ~9.5 (Secondary Amine)

lonization Physics

Under Electrospray lonization (ESI) conditions with acidic modifiers (0.1% Formic Acid), the
molecule undergoes protonation at the secondary amine nitrogen. This site of charge
localization drives the subsequent Collision-Induced Dissociation (CID) pathways.

Fragmentation Mechanics (The "Why")

The fragmentation of Methyl[(oxolan-2-yl)methyl]lamine is governed by Charge-Site Initiation
(inductive cleavage) and

-Cleavage.

Pathway A: -Cleavage (Dominant / Diagnhostic)

The most energetically favorable pathway involves homolytic cleavage of the C-C bond
adjacent to the charged nitrogen.

e Mechanism: The bond between the exocyclic methylene group and the tetrahydrofuran
(THF) ring breaks.

o Result: The charge is retained on the nitrogen fragment, stabilized by resonance, forming the

-methylmethaniminium ion.
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» Diagnostic lon:
44.05 (
).

Pathway B: Inductive Cleavage (Ring Retention)

Alternatively, the C-N bond may cleave heterolytically.
e Mechanism: The neutral amine (

) is lost.

e Result: The charge remains on the tetrahydrofuran ring, forming a tetrahydrofurfuryl cation.
» Diagnostic lon:

85.06 (

).

o Note: This ion is less specific, as it is common to all tetrahydrofurfuryl derivatives.

Pathway C: Secondary Ring Fragmentation
The

85 ion can further fragment via ring opening and loss of water (
) or ethene (
).
e Secondary lons:
67 (
) and

57 (
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Comparative Analysis: Target vs. Alternatives

To validate the identity of the target, one must compare it against its unmethylated homologue

and a structural isomer.

ble 1: Di : : ison[1]

Precursor (

Base Peak (

Structure Key Neutral Differentiati
Compound
Type ) ) Loss ng Feature
Target:
Methyl[(oxola 44 indicates
. 72 Da (THF
n-2- Sec. Amine 116.1 44.0 dical)
radica -methyl
yhmethyljami methy
e group.
30 (
Analogue:
_ _ 72 Da (THF
Tetrahydrofurf ~ Prim. Amine 102.1 30.0 ) ) confirms
. radical)
urylamine primary
amine.
Loss of
hydroxymeth
Isomer: 2- 32 Da ( yl side chain;
(Hydroxymet Cyclic Amine 116.1 84.0 Ring remains
hyl)piperidine equivalent) i act(
84).
Analysis
e Vs. Homologue: The shift from
30 to
44 is the definitive proof of N-methylation.
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e Vs. Isomer: The piperidine isomer (

) typically loses the exocyclic
group or water (
98), whereas the target molecule's base peak is the low-mass amine fragment (

44).

Visualization of Signhaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the
origin of the diagnostic ions.

Iminium lon

(Diagnostic)
m/z 44.05

o-Cleavage > Neutral Loss:

(Exocyclic) THF Radical (72 Da)
Precursor [M+H]+
m/z 116.1 THF Cation
Inductive (Non-Specific) —  Ring Opening Fr?grsnfgt
Cleavage __ miz 85.06 _—

Neutral Loss:
Methylamine (31 Da)

Click to download full resolution via product page

Caption: Competitive fragmentation pathways of protonated Methyl[(oxolan-2-yl)methyllamine.
The green path represents the diagnostic

-cleavage.

Experimental Protocol
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To replicate these results for validation or quality control, follow this self-validating workflow.

A. Sample Preparation[2][3]

e Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (
).
e Working Solution: Dilute to

in 50:50 Water:Methanol + 0.1% Formic Acid.

o Why: Formic acid ensures complete protonation (

) for maximal sensitivity in ESI+.

B. LC-MS/MS Conditions[4][5]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

).

o Note: This molecule is polar. If retention is poor (
), switch to a HILIC column or a C18-PFP phase.

» Mobile Phase A: Water + 0.1% Formic Acid.
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
» Gradient: 5% B to 95% B over 5 minutes.
e MS Source: Electrospray lonization (ESI), Positive Mode.[1]
e Collision Energy (CE): Stepped CE (10, 20, 40 eV).

o Logic: Low CE preserves the

85 ring ion; High CE ensures generation of the

44 diagnostic ion.
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C. Data Validation Criteria
o Retention Time: Must match standard (
).

« Isotope Pattern: Confirm M+1 intensity is ~6.6% of M (consistent with 6 carbons).
 lon Ratio: The ratio of

44 to

85 should remain constant across the peak width.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b2928302/docs#comparative-lc-ms-ms-fragmentation-guide-methyl-oxolan-2-yl-methyl-amine
https://www.benchchem.com/product/b2928302/docs#comparative-lc-ms-ms-fragmentation-guide-methyl-oxolan-2-yl-methyl-amine
https://www.benchchem.com/product/b2928302?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2928302?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

